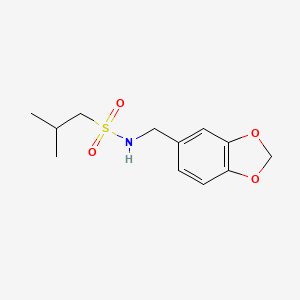acetic acid](/img/structure/B6070897.png)
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid, also known as tryptophan methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body.
Mechanism of Action
The mechanism of action of [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid is not fully understood. However, studies have shown that the compound may exert its biological effects through the modulation of various signaling pathways in the body, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
Studies have shown that [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid possesses several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), the reduction of oxidative stress, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the compound has poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid. One direction is to further investigate the mechanism of action of the compound and its potential targets in the body. Another direction is to explore the use of the compound in combination with other drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, future research may focus on the development of new formulations of [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid with improved solubility and bioavailability for better efficacy in vivo.
Conclusion
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesis Methods
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid can be synthesized through several methods, including the reaction of [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid with methyl chloroformate and phenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure [(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid.
Scientific Research Applications
[(1H-indol-2-ylcarbonyl)amino](phenyl)acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(14-10-12-8-4-5-9-13(12)18-14)19-15(17(21)22)11-6-2-1-3-7-11/h1-10,15,18H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOMEJCJSYLTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B6070814.png)
![methyl 4-(3-{3-[(2,4-dimethoxybenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6070818.png)
![7-(4-fluorobenzyl)-2-(4-methylbenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070825.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)
![N-(2,5-dimethylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6070843.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6070858.png)

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B6070872.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)

![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)